2-(3-Methylbenzoyl)-4-methylpyridine
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include the class of compounds it belongs to and its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. The yield, reaction conditions, and possible side reactions would also be discussed.Molecular Structure Analysis
This would involve discussing the geometry of the molecule, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Crystal Structure and Supramolecular Assembly
Research indicates the significance of 2-(3-Methylbenzoyl)-4-methylpyridine derivatives in understanding supramolecular assembly and hydrogen bonding. Studies on proton-transfer complexes involving similar structures have revealed intricate hydrogen-bonded supramolecular associations. These associations are crucial for the formation of organic salts and molecular salts, which adopt various supramolecular frameworks due to charge-assisted hydrogen bonds and other noncovalent interactions (Khalib et al., 2014). Similar research on organic acid-base salts from related compounds has highlighted the role of supramolecular heterosynthons in crystal formation, emphasizing the importance of noncovalent interactions in the crystal packing of such compounds (Thanigaimani et al., 2015).
Coordination Chemistry and Metal Complexes
The compound's derivatives have also been explored in the synthesis of metal complexes, illustrating its versatility in coordination chemistry. For example, research on benzo-15-crown-5 ethers with salicylic Schiff base substitutions, involving similar pyridine derivatives, has provided insights into the synthesis, complexes, and structural study of these crown compounds. This includes their interaction with sodium ions and the tautomeric equilibria influenced by solvent polarity, showcasing the compound's potential in designing metal-ligand complexes with specific electronic and structural properties (Hayvalı et al., 2003).
Molecular Salts and Hydrogen Bonding
Further investigations into molecular salts derived from 2-amino-4-methylpyridine and various benzoic acids have shed light on the formation of crystalline organic acid-base salts. These studies emphasize the role of proton transfer to the pyridine nitrogen and the subsequent formation of supramolecular architectures through N—H…O hydrogen bonds and other non-covalent associations, illustrating the structural versatility and potential applications of 2-(3-Methylbenzoyl)-4-methylpyridine in designing new molecular materials (Muralidharan et al., 2013).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling the compound.
Future Directions
This would involve discussing potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or reactivity.
properties
IUPAC Name |
(3-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXJOKCKAQBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-4-methylpyridine | |
CAS RN |
1187166-58-0 | |
Record name | 4-methyl-2-(3-methylbenzoyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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